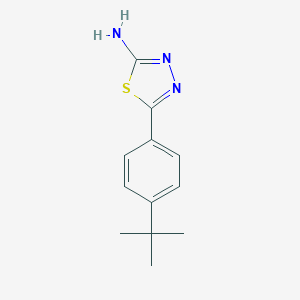

2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole

描述

2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an amino group and a tert-butylphenyl group attached to the thiadiazole ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-tert-butylbenzoyl chloride with thiosemicarbazide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and may involve recrystallization or chromatographic techniques to achieve the desired purity.

化学反应分析

Types of Reactions

2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted thiadiazole derivatives.

科学研究应用

Chemical Applications

1.1 Building Block for Synthesis

ATB serves as a fundamental building block in the synthesis of more complex molecules. Its structure allows for various chemical modifications, leading to derivatives with enhanced properties. The compound can be utilized in the formation of polymers and other advanced materials due to its stability and reactivity.

1.2 Synthetic Routes

The synthesis of ATB typically involves cyclization reactions with thiosemicarbazides and appropriate carbon sources. For instance, one common method includes the reaction of 4-tert-butylbenzoyl chloride with thiosemicarbazide under dehydrating conditions such as phosphorus oxychloride (POCl3) to yield ATB.

Biological Applications

2.1 Antimicrobial Properties

Research indicates that ATB exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against bacterial strains, suggesting potential use in developing new antibiotics .

2.2 Anticancer Activity

ATB has shown promising anticancer properties in several studies. For example, derivatives of thiadiazole structures have been tested against human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). The compound's IC50 values indicate potent cytotoxic effects, making it a candidate for further drug development .

| Cell Line | IC50 Value (μM) | Activity |

|---|---|---|

| MCF-7 | 3.29 | High |

| HCT116 | 10 | Moderate |

| A549 | 9 | Moderate |

Medicinal Applications

3.1 Pharmacophore in Drug Design

ATB has been explored as a pharmacophore in drug design due to its ability to interact with specific biological targets such as enzymes and receptors. Its amino group enhances binding affinity, while the tert-butylphenyl group contributes to selectivity .

3.2 Clinical Trials

Some derivatives of ATB are currently undergoing clinical trials for their potential therapeutic effects against various diseases, including cancer and infectious diseases. The structural diversity offered by ATB allows for tailored modifications to improve efficacy and reduce side effects .

Industrial Applications

4.1 Advanced Materials Development

In industrial contexts, ATB is being investigated for its role in developing advanced materials such as coatings and polymers. Its unique chemical properties can enhance material durability and performance.

4.2 Corrosion Inhibitors

ATB derivatives have been identified as potential corrosion inhibitors in metal protection applications. Their ability to form stable complexes with metal ions makes them suitable candidates for this purpose .

Case Studies

Case Study 1: Anticancer Activity Assessment

A study assessed the anticancer activity of ATB derivatives against multiple human cancer cell lines using the CCK-8 assay method. Results indicated that compounds derived from ATB exhibited selective cytotoxicity towards cancer cells compared to normal cells, highlighting their therapeutic potential .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of ATB was evaluated against both gram-positive and gram-negative bacteria. The results demonstrated significant inhibition zones around ATB-treated cultures, confirming its potential as an antimicrobial agent .

作用机制

The mechanism of action of 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and tert-butylphenyl groups can influence its binding affinity and specificity. The thiadiazole ring can also participate in various interactions, contributing to the compound’s overall biological activity.

相似化合物的比较

Similar Compounds

2-Amino-5-phenyl-1,3,4-thiadiazole: Lacks the tert-butyl group, which can affect its chemical and biological properties.

2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole: Contains a methyl group instead of a tert-butyl group, leading to differences in steric and electronic effects.

2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole:

Uniqueness

The presence of the tert-butyl group in 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole imparts unique steric and electronic properties, making it distinct from other similar compounds. This can affect its reactivity, stability, and interactions with biological targets, potentially leading to enhanced or unique biological activities.

生物活性

2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole is a derivative of the 1,3,4-thiadiazole scaffold, which is known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in treating various diseases, including cancer, infections, and neurological disorders. The biological activity of this compound can be attributed to its structural features, particularly the presence of the thiadiazole ring and the tert-butylphenyl substituent.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. In particular, 2-amino-1,3,4-thiadiazole derivatives have shown promising results against various bacterial and fungal strains. A study demonstrated that compounds with halogenated substituents on the phenyl ring exhibited enhanced antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus, as well as antifungal activity against Candida albicans and Aspergillus niger .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| This compound | S. aureus | 32 | |

| This compound | C. albicans | 42 | |

| 2-Amino-1,3,4-thiadiazole | E. coli | 20 | |

| 2-Amino-1,3,4-thiadiazole | P. aeruginosa | 18 |

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. Notably, this compound has shown cytotoxic effects on various cancer cell lines including HCT-116 (colon cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the sub-G1 phase .

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action | Reference |

|---|---|---|---|

| HCT-116 | 3.29 | Induction of apoptosis | |

| HeLa | 10 | Cell cycle arrest | |

| MCF-7 | <10 | Pro-apoptotic effects | |

| A549 | <15 | Inhibition of proliferation |

Neuroprotective Effects

Emerging research suggests that compounds within the thiadiazole class may exhibit neuroprotective properties. The mechanism is hypothesized to involve modulation of GABAergic neurotransmission pathways which can help in managing epilepsy and other neurological disorders .

Study on Antimicrobial Properties

A recent study evaluated the antimicrobial efficacy of various thiadiazole derivatives including this compound. The results indicated that this compound had a significant inhibitory effect on both bacterial and fungal strains compared to standard antibiotics .

Study on Anticancer Properties

In another investigation focusing on anticancer activity, derivatives of thiadiazoles were tested against multiple cancer cell lines. The findings revealed that structural modifications significantly influenced their cytotoxicity profiles. Specifically, the presence of a tert-butyl group was associated with improved potency against certain cancer types .

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for 2-amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole, and how is its structure confirmed?

The synthesis typically involves cyclization reactions using phosphorus oxychloride (POCl₃) as a solvent and catalyst. For example, 2-amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole is synthesized from salicylic acid and thiosemicarbazide in POCl₃, followed by condensation with aromatic aldehydes to form Schiff bases . Structural confirmation employs Fourier-transform infrared spectroscopy (FT-IR) for functional group analysis (e.g., C=N stretching at ~1600 cm⁻¹) and nuclear magnetic resonance (¹H/¹³C NMR) to verify aromatic protons and tert-butyl group signals. Chromatographic methods like TLC or HPLC ensure purity .

Q. How is the biological activity of this compound initially screened in academic research?

Initial screening involves molecular docking to predict interactions with target enzymes or receptors. For instance, derivatives of 1,3,4-thiadiazole are docked into active sites of proteins (e.g., tyrosinase or mycobacterial enzymes) using software like AutoDock Vina. Binding affinity (ΔG values) and pose analysis identify promising candidates for further in vitro assays . In vitro tests include antimicrobial susceptibility assays (MIC determination) or enzyme inhibition studies (IC₅₀ measurements) .

Q. What spectroscopic techniques are critical for characterizing its photophysical properties?

Fluorescence spectroscopy is pivotal for assessing dual fluorescence effects. Solvent polarity impacts emission spectra: polar solvents (e.g., DMSO) stabilize charge-transfer states, while non-polar solvents (e.g., hexane) enhance localized excitations. Substituents like the tert-butyl group influence quantum yields; for example, bulky groups reduce aggregation-caused quenching . UV-Vis spectroscopy further confirms π→π* transitions in the 250-350 nm range .

Advanced Research Questions

Q. How can contradictory data in synthesis yields or reaction pathways be resolved?

Systematic variation of reaction parameters (solvent polarity, catalyst loading, temperature) is essential. For example, glycosylation of this compound with 3,4-di-O-acetyl-L-rhamnal failed without iodine, but adding 1-2 equivalents of I₂ in tetrahydrofuran (THF) improved yields to 71% by facilitating nucleophilic substitution . High-resolution mass spectrometry (HRMS) and X-ray crystallography resolve ambiguities in product identity when unexpected byproducts form .

Q. What computational methods elucidate its mechanism in corrosion inhibition or biological targeting?

Density functional theory (DFT) calculates electronic descriptors (e.g., HOMO-LUMO energy gaps) to predict adsorption on metal surfaces. Molecular dynamics (MD) simulations model inhibitor-metal interactions in acidic media, showing that the thiadiazole ring and tert-butyl group enhance binding via hydrophobic and π-dative interactions . For biological targets, ensemble docking or metadynamics captures conformational flexibility in enzyme active sites .

Q. How do substituents on the phenyl ring affect its reactivity and application in polymer science?

Electron-donating groups (e.g., -OCH₃) increase electron density on the thiadiazole ring, enhancing electrochemical polymerization efficiency. Poly-2-amino-1,3,4-thiadiazole derivatives exhibit conductivity tunable by substituents: tert-butyl groups improve solubility in organic solvents, enabling applications in carbon nanotube composites for battery electrodes . Cyclic voltammetry (CV) reveals redox peaks at ~0.5 V (vs. Ag/AgCl), correlating with charge storage capacity .

Q. What strategies optimize its role in molecular probes for cellular imaging?

Functionalization with sulfonate or hydroxyl groups improves water solubility and membrane permeability. For example, 2-amino-5-(2-hydroxy-5-sulfophenyl)-1,3,4-thiadiazole (TSF) exhibits pH-sensitive fluorescence, enabling lysosome-specific imaging. Co-incubation with phospholipid bilayers (e.g., DPPC) confirms probe localization via fluorescence quenching assays .

Q. Methodological Notes

- Synthesis Optimization : Prioritize iodine-catalyzed reactions in aprotic solvents (e.g., THF) for glycosylation .

- Data Contradictions : Cross-validate spectral data with computational NMR prediction tools (e.g., ACD/Labs) to resolve signal overlaps .

- Advanced Modeling : Combine MD simulations with experimental polarization curves for corrosion studies to validate adsorption models .

属性

IUPAC Name |

5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3S/c1-12(2,3)9-6-4-8(5-7-9)10-14-15-11(13)16-10/h4-7H,1-3H3,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVOCASZWAUYHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201327996 | |

| Record name | 5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201327996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808187 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

100987-04-0 | |

| Record name | 5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201327996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。